molecular formula C14H14Cl2N4 B12949438 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile

5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B12949438
M. Wt: 309.2 g/mol
InChI Key: ZGAZWZZLRIHHPC-UHFFFAOYSA-N
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Description

5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an amino group, a tert-butyl group, and a dichlorophenyl group attached to a pyrazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole intermediate.

    Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.

    Incorporation of the Dichlorophenyl Group: The dichlorophenyl group can be attached through electrophilic aromatic substitution reactions, where a dichlorobenzene derivative reacts with the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonitrile group can be reduced to form amines or aldehydes.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-3-(tert-butyl)-1-phenyl-1H-pyrazole-4-carbonitrile: Lacks the dichlorophenyl group, resulting in different chemical properties and reactivity.

    5-Amino-3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a single chlorine atom, leading to variations in biological activity and chemical behavior.

Uniqueness

5-Amino-3-(tert-butyl)-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the dichlorophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H14Cl2N4

Molecular Weight

309.2 g/mol

IUPAC Name

5-amino-3-tert-butyl-1-(3,4-dichlorophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C14H14Cl2N4/c1-14(2,3)12-9(7-17)13(18)20(19-12)8-4-5-10(15)11(16)6-8/h4-6H,18H2,1-3H3

InChI Key

ZGAZWZZLRIHHPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1C#N)N)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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